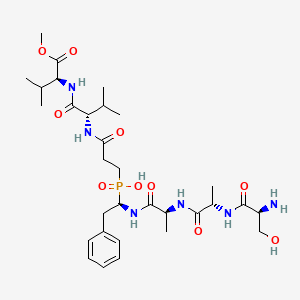
L-Valine, N-(N-(3-(hydroxy(2-phenyl-1-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)ethyl)phosphinyl)-1-oxopropyl)-L-valyl)-, methyl ester, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Valine, N-(N-(3-(hydroxy(2-phenyl-1-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)ethyl)phosphinyl)-1-oxopropyl)-L-valyl)-, methyl ester, ®- is a complex organic compound with significant potential in various scientific fields. This compound is a derivative of L-Valine, an essential amino acid, and is characterized by its intricate structure, which includes multiple amino acid residues and a phosphinyl group. Its unique configuration makes it a subject of interest in biochemical and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, N-(N-(3-(hydroxy(2-phenyl-1-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)ethyl)phosphinyl)-1-oxopropyl)-L-valyl)-, methyl ester, ®- involves several steps, starting with the protection of amino groups and the activation of carboxyl groups. The process typically includes:
Protection of Amino Groups: Using protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) to prevent unwanted reactions.
Activation of Carboxyl Groups: Employing reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxyl groups for peptide bond formation.
Coupling Reactions: Sequential coupling of amino acids using coupling reagents and catalysts to form the desired peptide chain.
Deprotection and Purification: Removing protecting groups and purifying the final product using techniques such as HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the process by automating the repetitive steps of amino acid coupling and deprotection. Large-scale production also requires stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
L-Valine, N-(N-(3-(hydroxy(2-phenyl-1-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)ethyl)phosphinyl)-1-oxopropyl)-L-valyl)-, methyl ester, ®- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phosphinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) under acidic or basic conditions.
Reduction: Reagents like LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH (sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
L-Valine, N-(N-(3-(hydroxy(2-phenyl-1-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)ethyl)phosphinyl)-1-oxopropyl)-L-valyl)-, methyl ester, ®- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel biomaterials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of L-Valine, N-(N-(3-(hydroxy(2-phenyl-1-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)ethyl)phosphinyl)-1-oxopropyl)-L-valyl)-, methyl ester, ®- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Valine: A simpler amino acid with similar structural features but lacking the complex modifications.
L-Alanyl-L-Valine: A dipeptide with similar amino acid residues but without the phosphinyl group.
N-(2-Phenylethyl)-L-Valine: A compound with a similar phenyl group but different overall structure.
Uniqueness
L-Valine, N-(N-(3-(hydroxy(2-phenyl-1-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)ethyl)phosphinyl)-1-oxopropyl)-L-valyl)-, methyl ester, ®- is unique due to its complex structure, which includes multiple amino acid residues and a phosphinyl group. This complexity allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific applications.
Eigenschaften
CAS-Nummer |
126333-34-4 |
|---|---|
Molekularformel |
C31H51N6O10P |
Molekulargewicht |
698.7 g/mol |
IUPAC-Name |
[(1R)-1-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-2-phenylethyl]-[3-[[(2S)-1-[[(2S)-1-methoxy-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]phosphinic acid |
InChI |
InChI=1S/C31H51N6O10P/c1-17(2)25(30(43)37-26(18(3)4)31(44)47-7)35-23(39)13-14-48(45,46)24(15-21-11-9-8-10-12-21)36-28(41)20(6)33-27(40)19(5)34-29(42)22(32)16-38/h8-12,17-20,22,24-26,38H,13-16,32H2,1-7H3,(H,33,40)(H,34,42)(H,35,39)(H,36,41)(H,37,43)(H,45,46)/t19-,20-,22-,24+,25-,26-/m0/s1 |
InChI-Schlüssel |
QNEGZKIGTFPZCG-SXQAKRNSSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)P(=O)(CCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)OC)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)CCP(=O)(C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CO)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


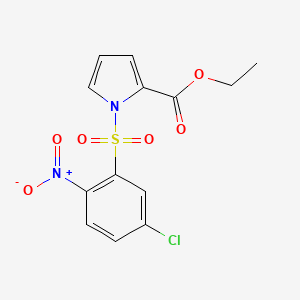

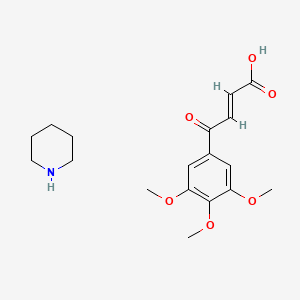
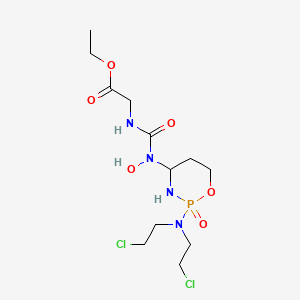
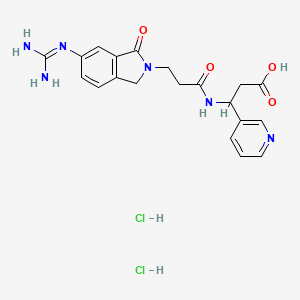
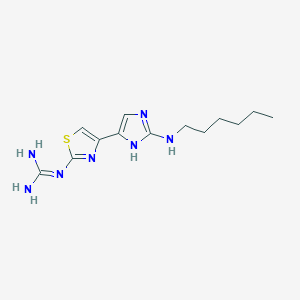
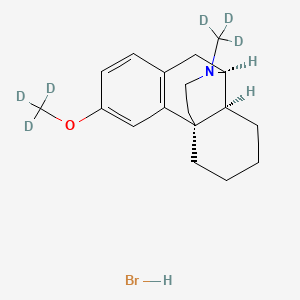

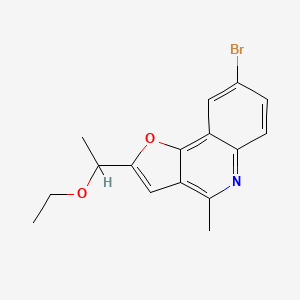

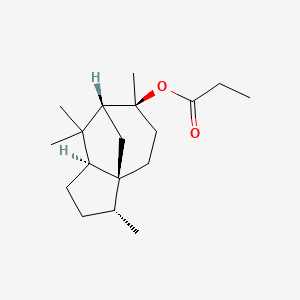
![(1R,2R,9R,10R,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid](/img/structure/B12732342.png)
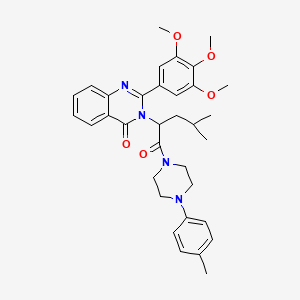
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-hexan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12732350.png)
